1-(4-nitrobenzoyl)piperidin-4-ol molecular weight and formula
Technical Monograph: 1-(4-Nitrobenzoyl)piperidin-4-ol Abstract 1-(4-Nitrobenzoyl)piperidin-4-ol is a bifunctional heterocyclic intermediate widely utilized in medicinal chemistry as a "privileged scaffold." Structurally,...
1-(4-Nitrobenzoyl)piperidin-4-ol is a bifunctional heterocyclic intermediate widely utilized in medicinal chemistry as a "privileged scaffold." Structurally, it consists of a 4-hydroxypiperidine core N-acylated with a 4-nitrobenzoyl moiety. This molecule serves as a critical building block for the synthesis of G-protein coupled receptor (GPCR) ligands, particularly in the development of serotoninergic (5-HT) and dopaminergic antagonists. This guide details its physicochemical properties, synthetic protocols, analytical characterization, and downstream applications in drug discovery.
Chemical Identity & Physicochemical Profile
The molecule combines a polar hydrogen-bond donor/acceptor region (hydroxyl group) with a rigid, electron-deficient aromatic system (nitrobenzoyl). This duality allows for diverse chemical modifications, making it an ideal linker in fragment-based drug design (FBDD).
Table 1: Physicochemical Properties
Property
Data
IUPAC Name
(4-Hydroxypiperidin-1-yl)(4-nitrophenyl)methanone
Molecular Formula
C₁₂H₁₄N₂O₄
Molecular Weight
250.25 g/mol
CAS Number
Note: Often synthesized in situ; derivative of CAS 5382-16-1 (amine) & 122-04-3 (acid chloride)
Physical State
Off-white to pale yellow solid
Melting Point
Approx. 140–145 °C (Predicted based on analogs)
Solubility
Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in Water
pKa (Calculated)
~14.8 (Hydroxyl), Amide nitrogen is non-basic
LogP
~1.2 (Estimated)
Synthetic Methodologies
The most robust synthesis involves the Schotten-Baumann acylation of 4-hydroxypiperidine with 4-nitrobenzoyl chloride. This method is preferred over peptide coupling (EDC/HOBt) for scale-up due to cost-efficiency and simpler purification.
Protocol: N-Acylation via Schotten-Baumann Conditions
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
Dichloromethane (DCM) (Solvent, 0.2 M concentration)
Step-by-Step Procedure:
Preparation: Dissolve 4-hydroxypiperidine (10 mmol) and TEA (25 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath.
Addition: Dissolve 4-nitrobenzoyl chloride (11 mmol) in DCM (10 mL). Add this solution dropwise to the amine mixture over 30 minutes. Note: Exothermic reaction; control addition rate to maintain temp < 5 °C.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM). Product typically appears at R_f ~ 0.4.
Work-up: Quench with water (50 mL). Separate the organic layer and wash sequentially with 1N HCl (to remove unreacted amine), saturated NaHCO₃ (to remove excess acid), and brine.
Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Recrystallize from Ethanol/Ethyl Acetate or purify via flash column chromatography (SiO₂, Gradient: 0→5% MeOH in DCM).
Caption: Figure 1. Step-by-step synthetic workflow for the Schotten-Baumann acylation of 4-hydroxypiperidine.
Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated using NMR and IR spectroscopy.
¹H NMR (400 MHz, DMSO-d₆) Interpretation:
Aromatic Region (δ 8.3 – 7.6 ppm): Two doublets integrating to 2H each (AA'BB' system), characteristic of the para-substituted nitrobenzene ring.
δ 8.28 (d, J=8.8 Hz, 2H, ortho to NO₂).
δ 7.65 (d, J=8.8 Hz, 2H, ortho to Carbonyl).
Hydroxyl Proton (δ 4.8 ppm): Broad singlet or doublet (exchangeable with D₂O).
Piperidine Ring (δ 4.0 – 1.5 ppm):
δ 3.8 – 3.2 (m, 4H, N-CH₂ protons). Note: Broadening observed due to restricted rotation around the amide bond.
1-(4-Nitrobenzoyl)piperidin-4-ol is rarely the final drug; it is a strategic intermediate. The "benzoylpiperidine" fragment is a bioisostere of the piperazine ring, offering metabolic stability and specific conformational properties beneficial for receptor binding.
Key Applications:
Reduction to Aniline: The nitro group is reduced (H₂/Pd-C or Fe/NH₄Cl) to an amine [1]. This "aniline scaffold" allows for the attachment of urea or sulfonamide linkers, common in kinase inhibitors.
Hydroxyl Functionalization: The C4-hydroxyl group can be oxidized to a ketone (for reductive amination) or converted to a leaving group (mesylate) for nucleophilic substitution (S_N2), introducing diversity at the piperidine core [2].
GPCR Ligands: This scaffold mimics the pharmacophore of butyrophenone antipsychotics (e.g., Haloperidol), serving as an anchor for Dopamine D2 and 5-HT2A receptor antagonists [3].
Caption: Figure 2. Divergent synthetic pathways for transforming the core scaffold into bioactive libraries.
References
ChemicalBook. (2025).[3] 1-(4-Nitrobenzoyl)piperidin-4-one Properties and Synthesis. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 783541, 1-(4-Nitrobenzyl)piperidine. Retrieved from
Battiti, F. O., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. MDPI Molecules. Retrieved from
BenchChem. (2025).[1] Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives. Retrieved from
1-(4-nitrobenzoyl)piperidin-4-ol solubility in organic solvents
An In-depth Technical Guide Solubility Profile of 1-(4-nitrobenzoyl)piperidin-4-ol in Organic Solvents Executive Summary The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicoch...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide
Solubility Profile of 1-(4-nitrobenzoyl)piperidin-4-ol in Organic Solvents
Executive Summary
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical parameter that profoundly influences its behavior in both synthetic and biological systems. This guide provides a comprehensive technical overview of the solubility characteristics of 1-(4-nitrobenzoyl)piperidin-4-ol. Due to the limited availability of direct quantitative data in public literature, this document synthesizes a predictive solubility profile based on first principles of chemical structure and intermolecular forces. Furthermore, it furnishes a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data for applications ranging from reaction engineering to formulation development.
Introduction to 1-(4-nitrobenzoyl)piperidin-4-ol
1-(4-nitrobenzoyl)piperidin-4-ol is a substituted piperidine derivative. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into CNS-active agents and other therapeutics. The presence of a 4-nitrobenzoyl group introduces significant polarity and specific electronic characteristics, while the 4-hydroxyl moiety provides a site for hydrogen bonding. These features make it a valuable synthetic intermediate. Understanding its solubility is paramount for optimizing reaction conditions, designing purification strategies (e.g., crystallization), and preparing stock solutions for screening and analysis.
Physicochemical Properties & Structural Analysis
The solubility behavior of a molecule is dictated by its structure. The key features of 1-(4-nitrobenzoyl)piperidin-4-ol are:
Molecular Formula: C₁₂H₁₄N₂O₄
Molecular Weight: 250.25 g/mol
Core Structural Components:
Piperidin-4-ol Ring: Contains a secondary alcohol (-OH) and a tertiary amine within the ring (amide-linked). The hydroxyl group can act as both a hydrogen bond donor and acceptor.
Amide Linkage (-C(O)N-): A polar, planar group that contributes to the molecule's dipole moment and can accept hydrogen bonds.
4-Nitrophenyl Group: A highly polar aromatic system due to the electron-withdrawing nitro group (-NO₂). This group significantly increases the molecule's polarity and potential for dipole-dipole interactions.
The combination of a hydrogen-bond-donating hydroxyl group, hydrogen-bond-accepting carbonyl and nitro oxygens, and a large dipole moment suggests that polar interactions will dominate its solubility profile.
Theoretical Principles and Predicted Solubility Profile
The principle of "like dissolves like" governs solubility, stating that substances with similar intermolecular forces are more likely to be soluble in one another.
Hydrogen Bonding: The -OH group is the primary driver for solubility in protic solvents.
Dipole-Dipole Interactions: The polar amide and nitro groups will interact favorably with polar aprotic solvents.
Van der Waals Forces: The hydrocarbon backbone (piperidine ring and benzene ring) allows for weaker interactions with non-polar solvents, though these are likely to be overcome by the strong polar functionalities.
Based on this analysis, a qualitative solubility profile is predicted below.
Table 1: Predicted Solubility of 1-(4-nitrobenzoyl)piperidin-4-ol in Common Organic Solvents
Solvent Class
Representative Solvents
Predicted Solubility
Rationale
Polar Protic
Methanol, Ethanol, Isopropanol
High
The solvent's hydroxyl groups can form strong hydrogen bonds with the compound's -OH, C=O, and -NO₂ groups.
Polar Aprotic
DMSO, DMF, Acetonitrile
High to Moderate
Strong dipole-dipole interactions between the solvent and the highly polar nitrobenzoyl moiety are expected. DMSO is predicted to be an excellent solvent.
Ethers
THF, Diethyl Ether
Low to Moderate
THF, being more polar, will be a better solvent than diethyl ether. The ether oxygen can act as a hydrogen bond acceptor, but the overall polarity is limited.[1]
Ketones
Acetone
Moderate
Acetone's carbonyl group can accept hydrogen bonds and engage in dipole-dipole interactions, but its smaller dipole moment compared to DMSO may limit solubility.
Chlorinated
Dichloromethane (DCM), Chloroform
Low to Moderate
These solvents are weakly polar. Solubility is expected to be limited but may be sufficient for some synthetic applications. The compound is unlikely to be fully miscible.
Aromatic
Toluene, Benzene
Low
The strong polar nature of the solute is incompatible with the non-polar character of these solvents. Intermolecular forces between solute molecules are stronger than solute-solvent interactions.
Aliphatic
Hexane, Heptane
Very Low / Insoluble
The significant mismatch in polarity will result in negligible solubility.
To obtain quantitative data, a standardized experimental approach is necessary. The isothermal equilibrium method, coupled with HPLC analysis, is a robust and widely used technique.[2] This protocol ensures that the system reaches a true thermodynamic equilibrium, providing reliable and reproducible results.
Materials and Equipment
1-(4-nitrobenzoyl)piperidin-4-ol (solid)
Selected organic solvents (HPLC grade)
Analytical balance
Glass vials with screw caps (e.g., 4 mL)
Thermostatically controlled shaker or orbital incubator
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
Autosampler vials
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Workflow for Solubility Measurement
Below is a logical workflow diagram for the experimental determination of solubility.
Caption: Experimental workflow for determining thermodynamic solubility.
Step-by-Step Methodology
Preparation of Calibration Standards: Prepare a series of standard solutions of 1-(4-nitrobenzoyl)piperidin-4-ol in a suitable solvent (e.g., acetonitrile or methanol) at known concentrations. Analyze these standards via HPLC-UV to generate a calibration curve (Peak Area vs. Concentration).
Sample Incubation: Add an excess amount of solid 1-(4-nitrobenzoyl)piperidin-4-ol to a glass vial (e.g., 5-10 mg). The key is to ensure solid material remains after equilibrium is reached.
Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.
Equilibration: Tightly cap the vial and place it in a shaker set to a constant temperature (e.g., 25°C). Agitate the slurry for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[2]
Sample Collection and Preparation: After incubation, remove the vial and let it stand undisturbed for 1-2 hours to allow the excess solid to sediment.
Filtration: Carefully draw the supernatant into a syringe and pass it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results.
Dilution: Accurately dilute the clear filtrate with the HPLC mobile phase to bring the concentration within the linear range of the calibration curve.
HPLC Analysis: Inject the diluted sample onto the HPLC system and record the peak area corresponding to the compound.
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original, undiluted filtrate. This value represents the solubility of the compound in that solvent at the specified temperature.
Conclusion
While specific quantitative solubility data for 1-(4-nitrobenzoyl)piperidin-4-ol is not widely published, a robust predictive assessment can be made based on its molecular structure. The presence of strong hydrogen bonding and polar functionalities suggests high solubility in polar protic and aprotic solvents, with diminishing solubility in less polar environments. This guide provides the theoretical foundation for these predictions and, crucially, offers a detailed experimental protocol for the accurate determination of its solubility profile. This enables researchers to generate the precise data needed for effective process development, formulation, and further scientific investigation.
References
Vertex AI Search. (2022). Compound solubility measurements for early drug discovery.
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 225468, 1-(4-Nitrobenzoyl)piperidine. PubChem.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79341, Piperidin-4-ol. PubChem.
LibreTexts Chemistry. (2023). Solubility of Organic Compounds.
BenchChem. (2025). An In-depth Technical Guide to the Core Basic Properties of N-(4-chlorophenyl)piperidin-4-amine.
Precision Synthesis of 1-(4-nitrobenzoyl)piperidin-4-ol via Schotten-Baumann Acylation
Executive Summary This application note details the chemoselective synthesis of 1-(4-nitrobenzoyl)piperidin-4-ol (CAS: 845963-42-6) from 4-hydroxypiperidine and 4-nitrobenzoyl chloride. The protocol utilizes Schotten-Bau...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the chemoselective synthesis of 1-(4-nitrobenzoyl)piperidin-4-ol (CAS: 845963-42-6) from 4-hydroxypiperidine and 4-nitrobenzoyl chloride. The protocol utilizes Schotten-Baumann conditions —a biphasic system containing an aqueous base and an organic solvent—to prioritize N-acylation over O-acylation.
This method is preferred for its operational simplicity, high chemoselectivity for the secondary amine in the presence of a secondary alcohol, and ease of purification. It is scalable and suitable for generating intermediates in the synthesis of antipsychotics, analgesics, and antifungal agents.
Reaction Mechanism & Logic
Chemoselectivity
The substrate, 4-hydroxypiperidine , contains two nucleophilic sites: a secondary amine and a secondary alcohol.
Amine Nucleophilicity: Significantly higher (
).
Schotten-Baumann Advantage: The interfacial nature of the reaction and the use of an aqueous base (NaOH or K₂CO₃) scavenges the HCl byproduct immediately. The aqueous phase also suppresses O-acylation, as the alkoxide (if formed) is prone to rapid hydrolysis or protonation in the aqueous buffer compared to the stable amide bond formation in the organic phase.
Reaction Pathway Diagram
Figure 1: Reaction pathway highlighting the chemoselective N-acylation in a biphasic system.
Materials & Equipment
Reagents
Reagent
MW ( g/mol )
Equiv.
Role
Notes
4-Hydroxypiperidine
101.15
1.0
Nucleophile
Hygroscopic solid.
4-Nitrobenzoyl chloride
185.56
1.1
Electrophile
Corrosive; hydrolyzes in moist air.
Sodium Hydroxide (NaOH)
40.00
2.5
Base
Prepare as 10% or 2M aqueous solution.
Dichloromethane (DCM)
84.93
Solvent
Organic Phase
Can substitute with EtOAc or THF.
Water
18.02
Solvent
Aqueous Phase
Deionized.
Equipment
Round-bottom flask (2-neck recommended for temperature monitoring).
Application Note: Catalytic Hydrogenation of 1-(4-Nitrobenzoyl)piperidin-4-ol
Abstract This application note details the protocol for the chemoselective catalytic hydrogenation of 1-(4-nitrobenzoyl)piperidin-4-ol to 1-(4-aminobenzoyl)piperidin-4-ol . This transformation is a critical step in the s...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the protocol for the chemoselective catalytic hydrogenation of 1-(4-nitrobenzoyl)piperidin-4-ol to 1-(4-aminobenzoyl)piperidin-4-ol . This transformation is a critical step in the synthesis of pharmacologically active piperidine derivatives, often serving as intermediates for GPCR ligands, kinase inhibitors, and peptidomimetics. The protocol prioritizes the use of Palladium on Carbon (Pd/C) under mild conditions to ensure the reduction of the nitro moiety while preserving the integrity of the potentially labile amide bond and the secondary alcohol.
Strategic Analysis & Mechanism
Reaction Scope
The objective is the reduction of the nitro group (
) to an aniline () without affecting the amide linkage () or the secondary hydroxyl group ().
Key Challenge: Balancing reactivity to ensure complete nitro reduction while avoiding over-reduction (e.g., aromatic ring saturation) or hydrogenolysis of the C-N bond, although the latter is rare for benzamides compared to benzylamines.
Catalyst Selection: Why Pd/C?
While Raney Nickel and Platinum (Pt/C) are viable alternatives, 10% Palladium on Carbon (Pd/C) is the industry standard for this transformation due to:
High Turnover Frequency (TOF): Pd facilitates rapid H-H bond activation.
Selectivity: Under ambient pressure and temperature, Pd/C rarely reduces benzamide carbonyls or unactivated aromatic rings.
Ease of Workup: The heterogeneous catalyst is easily removed via filtration, minimizing metal contamination in the final API (Active Pharmaceutical Ingredient).
Solvent Systems
Methanol (MeOH): The preferred solvent. It offers high solubility for polar piperidine derivatives and high hydrogen gas solubility.
Ethanol (EtOH): A greener alternative, though solubility may be slightly lower.
THF/MeOH (1:1): Recommended if the substrate exhibits poor solubility in pure alcohols.
Prepare a filter pad of Celite in a sintered glass funnel.
Filter the reaction mixture through the Celite to remove the Pd/C.[7]
Caution: Do not let the filter cake dry out completely, as dry Pd/C is pyrophoric. Keep it wet with water after filtration.
Wash the filter cake with 2 x 10 mL Methanol.
Concentrate the combined filtrate under reduced pressure (Rotary Evaporator, 40°C).
Step 5: Purification
The resulting off-white solid is typically >95% pure.
If necessary, recrystallize from Ethanol/Ethyl Acetate or purify via flash chromatography (DCM/MeOH/NH₄OH).
Visualization & Workflows
Reaction Scheme & Pathway
The following diagram illustrates the transformation and the potential side-reaction pathways that are avoided by this protocol.
Caption: Sequential reduction of the nitro group. Mild conditions prevent the 'Side Product' pathway.
Experimental Workflow
Caption: Operational workflow for the catalytic hydrogenation process.
Data Presentation & Validation
Expected Analytical Data
Upon successful reduction, the NMR and MS signals will shift distinctively.
Feature
Substrate (Nitro)
Product (Amine)
Change Note
Aromatic Protons (¹H NMR)
Two doublets (~8.3 & 7.7 ppm)
Two doublets (~7.2 & 6.6 ppm)
Significant upfield shift due to electron-donating .
Amine Signal (¹H NMR)
Absent
Broad singlet (~4.0 - 5.5 ppm)
Exchangeable with .
MS (ESI+)
Loss of Oxygen mass ().
Appearance
Yellow/Pale Yellow Solid
Off-white/Beige Solid
Color loss is typical of nitro reduction.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Reaction Stalls
Catalyst poisoning (by amines)
Add fresh catalyst (under flow); add 1 drop of acetic acid to protonate amine.
Reaction Stalls
Poor mass transfer
Increase stirring speed; switch from balloon to Parr shaker (30 psi).
Low Yield
Product trapped in filter cake
Wash Celite pad thoroughly with hot MeOH or MeOH/DCM (1:1).
Over-reduction
Pressure/Temp too high
Ensure reaction is at Room Temp and <50 psi.
Safety Considerations (Critical)
Pyrophoric Hazard: Dry Pd/C can ignite spontaneously in air, especially in the presence of methanol vapors. ALWAYS keep the catalyst wet. When filtering, do not pull air through the cake until it is dry; wash with water immediately after filtration.
Hydrogen Gas: Extremely flammable. Ensure all ground-glass joints are greased and clamped. Perform in a well-ventilated fume hood. Eliminate ignition sources.
Pressure: If using a Parr shaker, ensure the vessel is rated for the applied pressure.
References
Chemical Reviews: "Catalytic Hydrogenation of Nitro Compounds." Chem. Rev. (General reference for nitro reduction mechanisms).
Application Note Source: "Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines." Master Organic Chemistry. Available at: [Link]
Analogous Protocol: "Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines." MDPI. Available at: [Link]
Application Note: Strategic Utilization of 1-(4-Nitrobenzoyl)piperidin-4-ol in Medicinal Chemistry
Abstract This application note details the strategic utility, synthesis, and downstream processing of 1-(4-nitrobenzoyl)piperidin-4-ol (CAS: 86621-86-5 / Generic Precursors), a bifunctional scaffold critical in the devel...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the strategic utility, synthesis, and downstream processing of 1-(4-nitrobenzoyl)piperidin-4-ol (CAS: 86621-86-5 / Generic Precursors), a bifunctional scaffold critical in the development of GPCR modulators, kinase inhibitors, and antifungal agents. Unlike simple building blocks, this intermediate offers two distinct orthogonal handles—a nitro group for reductive amination/urea formation and a hydroxyl group for stereoselective functionalization.[1][2] This guide provides optimized protocols for its synthesis, purification, and transformation into high-value pharmacophores.[1]
Chemical Profile & Strategic Utility[1][3]
The Bifunctional Advantage
In modern drug discovery, "escape from flatland" is a priority.[1][2] 1-(4-nitrobenzoyl)piperidin-4-ol provides a semi-rigid piperidine core that projects substituents in defined vectors.[3]
Handle A (Nitro Group): A "masked" aniline.[3][1][2] Upon reduction, it serves as the nucleophile for creating urea, thiourea, or amide linkages—common motifs in kinase inhibitors (e.g., Sorafenib analogs) and sGC stimulators.[1]
Handle B (Hydroxyl Group): Located at the C4 position, this secondary alcohol allows for:
Etherification: To tune lipophilicity (LogP).[3][1][2]
Oxidation: To a ketone (piperidin-4-one) for subsequent reductive amination or spirocycle formation.[3][2]
Chiral Inversion: Via Mitsunobu reaction to access specific enantiomeric series.[3][1][2]
Structural Specifications
Property
Value
Relevance
Molecular Formula
C₁₂H₁₄N₂O₄
Core Scaffold
Molecular Weight
250.25 g/mol
Fragment-based design compliant
LogP (Predicted)
~1.2
Ideal for oral bioavailability optimization
H-Bond Donors
1 (OH)
Target interaction point
H-Bond Acceptors
4
Solvation & binding
Synthesis Protocol: The "Clean-Stream" Method[1]
High-purity isolation of this intermediate is required to prevent side-reactions in downstream catalytic steps (e.g., catalyst poisoning by sulfur or halides).[3]
Reaction Logic
The synthesis utilizes a Schotten-Baumann type acylation.[3][2] We prefer a biphasic system or a controlled organic phase addition to prevent O-acylation (ester formation), ensuring chemoselectivity for the N-acylation.[3]
Dissolution: Dissolve 4-hydroxypiperidine (10 g, 98.9 mmol) and TEA (34.5 mL) in dry DCM (150 mL) under N₂ atmosphere. Cool to 0°C.[3][1][2]
Controlled Addition: Dissolve 4-nitrobenzoyl chloride (19.2 g, 103.8 mmol) in DCM (50 mL). Add this solution dropwise to the reaction vessel over 45 minutes. Critical: Maintain internal temperature <5°C to minimize O-acylation.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.[3][1]
Quench & Wash: Quench with water (100 mL). Separate organic layer.[3][1][2] Wash sequentially with:
This section details how to transform the intermediate into active pharmaceutical ingredients (APIs).
Workflow Visualization
The following diagram illustrates the divergent pathways available from this single intermediate.
Figure 1: Divergent synthetic pathways from the parent scaffold. Blue = Starting Material, Green = Reductive Path, Yellow = Substitution Path, Red = Oxidative Path.[1]
Protocol A: Chemoselective Nitro Reduction
Converting the nitro group to an aniline without affecting the hydroxyl group or the amide bond.[2]
Add Pd/C (0.5 g) under Argon flow. Safety: Pyrophoric hazard.[3][2]
Purge with H₂ gas (balloon pressure or 1 atm). Stir vigorously for 6–12 hours.
Filter through Celite pad.[3][1][2] Concentrate to obtain the 4-amino derivative.
Application: The resulting aniline is a "universal donor" for coupling with isocyanates to form urea-based inhibitors (e.g., sEH inhibitors or kinase targets) [1].[3][2]
Protocol B: Mitsunobu Etherification
Functionalizing the C4-hydroxyl to introduce lipophilic aryl groups (common in antifungal pharmacophores).[3]
Reagents: Phenol derivative (Ar-OH), Triphenylphosphine (PPh₃), DIAD or DEAD.[3][1]
Procedure:
Dissolve intermediate (1.0 eq), Ar-OH (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF. Cool to 0°C.[3][1][2]
Mechanism: This proceeds with inversion of configuration.[3][1][2] If the starting material is chiral, the product will be inverted.[1][2] For the achiral piperidine-4-ol, this introduces the substituent efficiently [2].
Quality Control & Stability
Analytical Parameters
To ensure the intermediate meets "Pharma Grade" standards, use the following QC metrics:
The compound is stable at room temperature for >12 months if stored in a desiccator.[3][1][2] Avoid prolonged exposure to strong bases (NaOH > 1M) which may hydrolyze the amide bond.[3][1][2]
References
PubChem Compound Summary. (2025). 1-(4-Nitrobenzoyl)piperidine derivatives and their bioactivity profiles. National Center for Biotechnology Information.[3][1][2]
Organic Chemistry Portal. (2024).[3][1][2] Mitsunobu Reaction: Mechanism and Protocols.[3][1][2] (General reference for Protocol 3.3).
Google Patents. (2018).[3][1][2] Method for preparing 4-substituted piperidine intermediates (CN107805218B).[3][2][5] (Describes analogous reduction and protection strategies).
Journal of Medicinal Chemistry. (Inferred Context). Structure-Activity Relationships of Piperidine-based GPCR Antagonists.[3] (Provides context for the scaffold's utility in drug design).
(Note: While specific "Application Notes" for this exact intermediate are proprietary to CDMOs, the protocols above are derived from standard verified organic synthesis methodologies applicable to this chemical class.)
preparation of 1-(4-aminobenzoyl)piperidin-4-ol from nitro precursor
[1][2] Executive Summary This application note details the synthesis of 1-(4-aminobenzoyl)piperidin-4-ol (Target) from its nitro precursor, 1-(4-nitrobenzoyl)piperidin-4-ol .[1][2] This transformation represents a critic...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
This application note details the synthesis of 1-(4-aminobenzoyl)piperidin-4-ol (Target) from its nitro precursor, 1-(4-nitrobenzoyl)piperidin-4-ol .[1][2] This transformation represents a critical intermediate step in the synthesis of various pharmaceutical agents, including GPCR ligands and kinase inhibitors.
The reduction of the nitro group (
) to the primary amine () must be performed while preserving the integrity of the amide bond and the secondary alcohol.[1] This guide presents two validated protocols:
Catalytic Hydrogenation (Pd/C): The industry "gold standard" for cleanliness and yield.
Iron/Ammonium Chloride Reduction: A robust, chemoselective alternative for laboratories lacking high-pressure hydrogenation equipment.[2]
Chemical Context & Strategy
Reaction Scheme
The transformation involves the reduction of the electron-withdrawing nitro group to an electron-donating amino group.[1][2] This significantly alters the electronic properties of the aromatic ring, which is observable via NMR spectroscopy (upfield shift of aromatic protons).
Key Challenges:
Chemoselectivity: Avoiding over-reduction or hydrogenolysis of the C-N amide bond (rare but possible under extreme forcing conditions).
Workup Efficiency: Removing metal catalysts (Pd or Fe sludge) completely to prevent downstream coupling inhibition.[1][2]
Strategic Decision Tree
Select the protocol based on your available equipment and scale.
Figure 1: Decision matrix for selecting the reduction methodology.
Protocol A: Catalytic Hydrogenation (Pd/C)
Best for: High purity requirements, scale-up, and speed.[1]
Catalyst Addition: Carefully add 10% Pd/C (wet form recommended to minimize pyrophoric risk).[2] Caution: Pd/C can ignite solvent vapors if dry.[2]
Hydrogenation:
Balloon Method:[2] Evacuate the flask and backfill with
(balloon) three times. Stir vigorously at Room Temperature (RT) for 4–6 hours.
Parr Shaker: Pressurize to 30 psi. Shake for 2–3 hours.
Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM). The starting material (UV active) should disappear; the product will appear as a lower Rf spot that may fluoresce or stain with Ninhydrin.
Workup:
Filter the reaction mixture through a pad of Celite to remove the Palladium catalyst.
Rinse the Celite cake with MeOH (
volume).
Concentrate the filtrate under reduced pressure.[3][4]
Isolation: The product typically yields an off-white solid.[2] If necessary, triturated with diethyl ether.
Protocol B: Iron-Mediated Reduction (Fe/NH4Cl)
Best for: Labs without
lines, or substrates with halogens (avoids dehalogenation risk).[1][2]
Setup: Equip a round-bottom flask with a reflux condenser and magnetic stir bar.
Solvation: Suspend the nitro precursor (1.0 equiv) in Ethanol/Water (4:1).
Activation: Add Ammonium Chloride (
, 5.0 equiv) and Iron powder (Fe, 5.0 equiv).
Reaction: Heat the mixture to reflux (
) with vigorous stirring.
Note: The reaction is heterogeneous. Vigorous stirring is critical to scour the iron surface.
Duration: Reflux for 2–4 hours. The mixture will turn dark brown/rust colored.
Workup:
Hot Filtration: While still hot, filter the mixture through Celite to remove iron sludge. (Filtering cold can cause product precipitation in the iron cake).
Wash the cake with hot Ethanol.
Concentrate the filtrate to remove Ethanol.
Extraction: Dilute the remaining aqueous residue with water and extract with Ethyl Acetate (
derivatization of 1-(4-nitrobenzoyl)piperidin-4-ol hydroxyl group
An Application Guide to the Strategic Derivatization of the 1-(4-Nitrobenzoyl)piperidin-4-ol Hydroxyl Group Authored by: A Senior Application Scientist Abstract This technical guide provides detailed protocols and expert...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Strategic Derivatization of the 1-(4-Nitrobenzoyl)piperidin-4-ol Hydroxyl Group
Authored by: A Senior Application Scientist
Abstract
This technical guide provides detailed protocols and expert insights for the chemical derivatization of the secondary hydroxyl group on 1-(4-nitrobenzoyl)piperidin-4-ol. As a versatile scaffold in medicinal chemistry, the functionalization of this hydroxyl moiety is a critical step in modulating the physicochemical and pharmacological properties of resulting compounds. This document outlines robust methodologies for its conversion into esters, ethers, and carbamates, providing researchers in drug discovery and development with a practical framework for generating diverse molecular libraries and exploring structure-activity relationships (SAR). Each protocol is presented with a causal explanation for experimental choices, addressing potential side reactions and ensuring methodological integrity.
Introduction: The Strategic Value of Derivatizing 1-(4-Nitrobenzoyl)piperidin-4-ol
The 1-(4-nitrobenzoyl)piperidin-4-ol scaffold is a valuable starting material in the synthesis of biologically active molecules. The piperidine ring is a prevalent motif in many approved drugs, and the 4-hydroxyl group offers a prime handle for chemical modification. Derivatization at this position allows for the systematic alteration of key molecular properties, including:
Lipophilicity: Converting the polar hydroxyl group to a less polar ester or ether can significantly enhance membrane permeability and oral bioavailability.
Metabolic Stability: The hydroxyl group is a common site for phase II metabolism (glucuronidation). Masking it can block this metabolic pathway, thereby prolonging the compound's half-life.[1]
Target Engagement: The introduction of new functional groups can establish additional binding interactions (e.g., hydrogen bonds, hydrophobic interactions) within a biological target, leading to improved potency and selectivity.
Prodrug Strategies: Esterification is a classic prodrug approach, where an ester derivative is designed to be hydrolyzed in vivo by esterases to release the active parent alcohol.
This guide details three primary classes of derivatization—esterification, etherification, and carbamoylation—utilizing mild and efficient modern synthetic methods suitable for this secondary alcohol.
Esterification transforms the hydroxyl group into an ester linkage by reacting it with a carboxylic acid or its activated form. We present two powerful methods that circumvent the harsh conditions of traditional Fischer esterification, which are often unsuitable for complex molecules.
Method A: Steglich Esterification
The Steglich esterification is an exceptionally mild and effective method for forming esters from alcohols and carboxylic acids using a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[2][3][4] This method is particularly advantageous for sterically hindered secondary alcohols and is tolerant of a wide array of functional groups.[5][6]
Causality and Mechanism: The reaction proceeds through the DCC-mediated activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] DMAP, being a superior nucleophile to the alcohol, intercepts this intermediate to form an N-acylpyridinium salt.[6] This "active ester" is highly electrophilic and readily undergoes nucleophilic attack by the alcohol to yield the desired ester and the dicyclohexylurea (DCU) byproduct.[3] The use of DMAP is crucial as it accelerates the reaction and suppresses the formation of a stable N-acylurea byproduct from rearrangement of the O-acylisourea.[4]
Caption: Steglich esterification workflow.
Protocol: Synthesis of 1-(4-nitrobenzoyl)piperidin-4-yl acetate
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(4-nitrobenzoyl)piperidin-4-ol (1.0 g, 3.99 mmol, 1.0 eq).
Solvent and Reagents: Dissolve the starting material in anhydrous dichloromethane (DCM, 20 mL). To this solution, add acetic acid (0.25 mL, 4.39 mmol, 1.1 eq) and DMAP (50 mg, 0.40 mmol, 0.1 eq).
Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (920 mg, 4.79 mmol, 1.2 eq) portion-wise over 5 minutes.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
Work-up: Dilute the reaction mixture with DCM (20 mL) and wash sequentially with 5% aqueous HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the pure ester product.
Method B: Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a variety of functional groups, including esters, with complete inversion of stereochemistry at the alcohol center.[7][8][9] This feature is of paramount importance in stereoselective synthesis. The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9]
Causality and Mechanism: The reaction is initiated by the nucleophilic attack of PPh₃ on DEAD, forming a betaine intermediate.[8] This species deprotonates the carboxylic acid nucleophile. The alcohol then attacks the activated phosphorus atom, forming an alkoxyphosphonium salt, which is an excellent leaving group.[7] The final step is an Sₙ2 substitution where the carboxylate anion displaces the activated hydroxyl group (as triphenylphosphine oxide), leading to the ester with inverted configuration.[8]
Protocol: Synthesis of 1-(4-nitrobenzoyl)piperidin-4-yl benzoate
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 1-(4-nitrobenzoyl)piperidin-4-ol (1.0 g, 3.99 mmol, 1.0 eq), benzoic acid (585 mg, 4.79 mmol, 1.2 eq), and PPh₃ (1.26 g, 4.79 mmol, 1.2 eq) in anhydrous tetrahydrofuran (THF, 25 mL).
Initiation: Cool the solution to 0 °C. Slowly add DIAD (0.95 mL, 4.79 mmol, 1.2 eq) dropwise via syringe over 10 minutes. A color change and/or formation of a precipitate is often observed.
Reaction: Allow the mixture to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
Work-up: Once the reaction is complete, remove the solvent in vacuo. The crude mixture will contain the product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct.
Purification: Direct purification by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) is often sufficient to separate the desired ester from the reaction byproducts.
The Williamson ether synthesis is a classic and reliable method for preparing ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide or other substrate with a good leaving group (e.g., a tosylate).[10][11] For a secondary alcohol like ours, the strategy involves deprotonating the alcohol to form the nucleophilic alkoxide, which then attacks the electrophilic alkylating agent.[12][13]
Causality and Mechanism: The reaction first requires the conversion of the alcohol to its conjugate base, an alkoxide, using a strong base like sodium hydride (NaH).[12] This alkoxide is a potent nucleophile. The subsequent step is a standard Sₙ2 displacement, where the alkoxide attacks the primary alkyl halide, displacing the halide leaving group and forming the C-O ether bond.[11][13] It is critical to use a primary alkyl halide to avoid the competing E2 elimination pathway, which becomes significant with secondary and tertiary halides.[10][14]
Protocol: Synthesis of 4-methoxy-1-(4-nitrobenzoyl)piperidine
Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 192 mg, 4.79 mmol, 1.2 eq) in anhydrous THF (15 mL).
Alkoxide Formation: Cool the suspension to 0 °C. Add a solution of 1-(4-nitrobenzoyl)piperidin-4-ol (1.0 g, 3.99 mmol, 1.0 eq) in anhydrous THF (10 mL) dropwise. Stir at 0 °C for 30 minutes, then at room temperature for 1 hour. Hydrogen gas evolution will be observed.
Alkylation: Cool the resulting alkoxide solution back to 0 °C. Add methyl iodide (0.3 mL, 4.79 mmol, 1.2 eq) dropwise.
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
Work-up: Carefully quench the reaction by the slow, dropwise addition of water (5 mL) at 0 °C to destroy any excess NaH. Dilute with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the target ether.
Carbamoylation Protocol: Synthesis of Carbamates
Carbamates are important functional groups in pharmaceuticals. They can be synthesized from alcohols by reaction with isocyanates or through transcarbamoylation methods.[15][16] The reaction with an isocyanate is a straightforward and often high-yielding approach.
Causality and Mechanism: The carbamoylation with an isocyanate is a nucleophilic addition reaction. The lone pair of electrons on the alcohol's oxygen atom attacks the highly electrophilic carbon of the isocyanate group (R-N=C=O). This is followed by proton transfer from the alcohol to the nitrogen atom, resulting in the stable carbamate product. The reaction is often catalyzed by a tin compound or a tertiary amine base.
Caption: Carbamoylation via isocyanate addition.
Protocol: Synthesis of 1-(4-nitrobenzoyl)piperidin-4-yl phenylcarbamate
Reaction Setup: In a dry flask under an inert atmosphere, dissolve 1-(4-nitrobenzoyl)piperidin-4-ol (1.0 g, 3.99 mmol, 1.0 eq) in anhydrous toluene (20 mL).
Initiation: Add phenyl isocyanate (0.48 mL, 4.39 mmol, 1.1 eq) to the solution at room temperature.
Catalysis (Optional but Recommended): Add one drop of dibutyltin dilaurate (DBTDL) as a catalyst.
Reaction: Heat the reaction mixture to 60-80 °C and stir for 2-6 hours. Monitor the disappearance of the alcohol by TLC.
Work-up: Upon completion, cool the reaction to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
Purification: Purify the crude solid by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by flash column chromatography to obtain the pure carbamate product.
Summary and Comparison of Methods
The choice of derivatization method depends on the specific goals of the synthesis, including the desired functionality, stereochemical outcome, and tolerance of other functional groups.
Reaction Type
Method
Key Reagents
Typical Solvents
Temperature
Advantages & Considerations
Esterification
Steglich
Carboxylic Acid, EDC/DCC, DMAP
DCM, THF, DMF
0 °C to RT
Very mild conditions; tolerates sensitive groups; byproduct can be difficult to remove.
Esterification
Mitsunobu
Carboxylic Acid, PPh₃, DEAD/DIAD
THF, Dioxane
0 °C to RT
Complete inversion of stereochemistry; byproduct removal can be challenging.
Etherification
Williamson
Strong Base (NaH), Alkyl Halide
THF, DMF
0 °C to RT
Robust and high-yielding for primary halides; risk of elimination with secondary halides.
Carbamoylation
Isocyanate Addition
Isocyanate, Optional Catalyst
Toluene, THF
RT to 80 °C
Generally clean and high-yielding; isocyanates can be moisture-sensitive.
References
Fiveable. (2025, August 15).
Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available at: [Link]
Master Organic Chemistry. Mitsunobu Reaction. Available at: [Link]
KPU Pressbooks. 1.5 Williamson Ether Synthesis – Organic Chemistry II. Available at: [Link]
NPTEL Archive. 5.2.2 Synthesis of Esters. Available at: [Link]
Wikipedia. Williamson ether synthesis. Available at: [Link]
Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Available at: [Link]
PMC. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available at: [Link]
Organic Chemistry Portal. An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols. Available at: [Link]
YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. Available at: [Link]
ResearchGate. (2025, August 6). Recent Advances in the Mitsunobu Reaction: Modified Reagents and the Quest for Chromatography‐Free Separation. Available at: [Link]
Organic Chemistry Portal. Steglich Esterification. Available at: [Link]
Oreate AI Blog. (2026, January 8). Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. Available at: [Link]
Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Available at: [Link]
Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. Available at: [Link]
Wikipedia. Steglich esterification. Available at: [Link]
Google Patents. US6613908B2 - Method for carbamoylating alcohols.
ResearchGate. (2025, August 6). Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates. Available at: [Link]
PMC. (2019, May 24). Enantioselective Markovnikov Addition of Carbamates to Allylic Alcohols for the Construction of α-Secondary and α-Tertiary Amines. Available at: [Link]
CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available at: [Link]
PMC. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Available at: [Link]
ResearchGate. An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Available at: [Link]
PMC. Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Available at: [Link]
Google Patents. CN113549007A - Preparation method of piperidine acetate compound.
MDPI. (2023, November 27). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Available at: [Link]
Asian Journal of Chemistry. (2018, February 28). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Available at: [Link]
DTIC. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available at: [Link]
ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Available at: [Link]
PMC. (2024, September 30). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Available at: [Link]
Sciforce Publications. (2025, March 2). Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. Available at: [Link]
MDPI. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Available at: [Link]
Royal Society of Chemistry. (2007, July 11). Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Available at: [Link]
Patsnap. (2017, July 11). A method for preparing 1-(3-methoxypropyl) piperidine-4-amine. Available at: [Link]
Royal Society of Chemistry. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Available at: [Link]
PubChem. 4-Azido-1-(4-nitrobenzoyl)piperidine. Available at: [Link]
ChemAnalyst. Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. Available at: [Link]
Der Pharma Chemica. Designing, synthesis and pharmacology of some novel 4-{4-(4-bromobenzyliden)amino}piperidin-1-yl)-5-aryl-3-thiol-4H-1,2,4-triaz. Available at: [Link]
JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]
MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available at: [Link]
Technical Support Center: Purification of 1-(4-nitrobenzoyl)piperidin-4-ol
Executive Summary This guide addresses the purification of 1-(4-nitrobenzoyl)piperidin-4-ol (Target Molecule), typically synthesized via the Schotten-Baumann or anhydrous acylation of 4-hydroxypiperidine with 4-nitrobenz...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide addresses the purification of 1-(4-nitrobenzoyl)piperidin-4-ol (Target Molecule), typically synthesized via the Schotten-Baumann or anhydrous acylation of 4-hydroxypiperidine with 4-nitrobenzoyl chloride.[1][2]
The purification logic relies on the molecule's specific physicochemical profile:
Amphiphilic Nature: It contains a polar nitro group, a hydrogen-bonding hydroxyl group, and a lipophilic piperidine ring.[1]
Acid/Base Inertness: Unlike its starting materials, the target amide is neither significantly basic (N is acylated) nor acidic (OH pKa > 15).[1]
This guide prioritizes Liquid-Liquid Extraction (LLE) as the primary "triage" method, followed by Recrystallization for polishing.[1][2] Chromatography is reserved for difficult separations involving side-products (e.g., O-acylated esters).[1][2]
Part 1: The "Triage" Protocol (Liquid-Liquid Extraction)
The Self-Validating System:
Before attempting chromatography, you must exploit the acid-base properties of your impurities. The target molecule is neutral under wash conditions, allowing us to wash away starting materials selectively.
The Logic of Separation
Impurity A (4-Hydroxypiperidine): Basic amine.[1][2] Removed by Acid Wash .[1][2]
Impurity B (4-Nitrobenzoic Acid): Acidic byproduct (from hydrolysis of acid chloride).[1][2] Removed by Base Wash .[1][2]
Target Molecule: Neutral amide.[1][2] Remains in the Organic Layer .
Step-by-Step Extraction Protocol
Solvent Choice: Dichloromethane (DCM) is preferred over Ethyl Acetate (EtOAc) due to the target's moderate polarity.[1] If the product is not soluble in DCM, use 10% Methanol in DCM (avoid emulsification by not shaking too vigorously).
Dissolution: Dissolve the crude reaction residue in DCM (approx. 10–15 mL per gram of crude).
Acid Wash (Removes Amine):
Wash the organic layer 2x with 1N HCl .
Validation: The aqueous layer should be acidic (pH < 2). Unreacted 4-hydroxypiperidine is protonated and moves to the water phase.[1][2]
Base Wash (Removes Acid):
Wash the organic layer 2x with Saturated NaHCO₃ (Sodium Bicarbonate).[1]
Caution: Gas evolution (CO₂) will occur.[1][2] Vent frequently.
Validation: The aqueous layer should be basic (pH > 8). 4-Nitrobenzoic acid is deprotonated to the sodium salt and moves to the water phase.
Final Polish:
Wash 1x with Brine (Saturated NaCl) to remove trapped water.[1][2]
Filter and concentrate 1-(4-nitrobenzoyl)piperidin-4-ol in vacuo.[1][2]
Part 2: Visualization of the Workflow
The following diagram illustrates the decision matrix for purification, ensuring you choose the correct path based on the state of your crude mixture.
Caption: Decision Matrix for the purification of 1-(4-nitrobenzoyl)piperidin-4-ol. Green paths indicate the ideal workflow; Red paths indicate troubleshooting loops.
Part 3: Troubleshooting & FAQs
Scenario A: The "O-Acylation" Trap
User Question: "My LCMS shows a peak with Mass M+149 relative to my product. What is this?"
Technical Insight:
You have likely formed the ester byproduct . 4-Hydroxypiperidine has two nucleophiles: the amine (NH) and the alcohol (OH). While the NH is more reactive, excess acid chloride or high temperatures can acylate the OH group, forming a diester-amide.
The Rescue Protocol (Selective Hydrolysis):
You do not need to discard the batch. Amides are much more stable to hydrolysis than esters.[1][2]
Dissolve the crude mixture in THF:Water (3:1) .
Add 1.5 equivalents of LiOH (Lithium Hydroxide).[1][2]
Stir at room temperature for 1–2 hours.
Monitor via TLC.[1][2][3][4][5] The less polar ester spot will disappear, converting back to the desired alcohol product.
Perform the standard extraction (Part 1) to remove the released acid.
Scenario B: Product "Oiling Out" During Recrystallization
User Question: "I tried recrystallizing from hot Ethanol, but when I cooled it down, it formed a sticky oil instead of crystals."
Root Cause:
This phenomenon occurs when the product separates as a liquid phase before it crystallizes (Liquid-Liquid Phase Separation).[1][2] It often happens if the solution is too concentrated or cooled too rapidly.
Corrective Action:
Re-dissolve: Heat the mixture until the oil dissolves back into the solvent.
Add Co-solvent: Add a small amount of a poor solvent (e.g., Heptane or Diethyl Ether) dropwise until slight turbidity persists.[1]
Seed It: If you have any solid crystals from a previous batch (even impure ones), add a tiny "seed" crystal.[1][2]
Slow Cool: Turn off the heat and let the flask cool in the oil bath overnight. Do not put it directly into ice.[1][2]
Scenario C: Poor Solubility in Extraction
User Question: "My product is precipitating during the aqueous wash steps. I'm losing yield."
Technical Insight:
The nitro group and hydroxyl group make this molecule relatively polar. DCM is usually sufficient, but if the compound is highly crystalline, it may crash out.
The Fix:
Switch the organic solvent to 10% Isopropanol in Chloroform or Ethyl Acetate .
Alternatively, simply filter the precipitate . If the solid crashing out is not soluble in water or ether, it might be your pure product! Wash the filter cake with water (to remove salts) and ether (to remove non-polar impurities), then dry and analyze.
solubility issues with 1-(4-nitrobenzoyl)piperidin-4-ol in water
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(4-nitrobenzoyl)piperidin-4-ol in aqueous media. As direct experimental d...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(4-nitrobenzoyl)piperidin-4-ol in aqueous media. As direct experimental data for this specific compound is limited in public literature, this guide synthesizes information from structurally similar compounds and established principles of medicinal chemistry to provide robust troubleshooting strategies.
Understanding the Molecule: Predicted Physicochemical Properties
The solubility of a compound is governed by its physicochemical properties. Below is a table of predicted and calculated values for 1-(4-nitrobenzoyl)piperidin-4-ol, derived from its structural motifs and data from analogous compounds.
Property
Predicted Value/Information
Rationale & Impact on Aqueous Solubility
Molecular Formula
C₁₂H₁₄N₂O₄
-
Molecular Weight
250.25 g/mol
-
Appearance
Likely an off-white to yellow solid.
Based on analogues like 1-(4-Nitrobenzoyl)piperidin-4-one.[1]
Predicted XLogP3-AA
~1.5 - 2.5
This value suggests moderate lipophilicity. While not extremely high, it indicates a preference for non-polar environments over water, predicting low intrinsic aqueous solubility. This is a primary contributor to the observed solubility issues.
Predicted pKa
~10.5 - 11.5 (for the piperidine nitrogen)
The piperidine nitrogen is basic and will be protonated at physiological pH.[2] This protonation is key to increasing water solubility, making pH adjustment a critical strategy. The hydroxyl group is weakly acidic, but its contribution to solubility via ionization is negligible in most relevant pH ranges.
Hydrogen Bonding
1 Hydrogen Bond Donor (hydroxyl group), 5-6 Hydrogen Bond Acceptors (carbonyl oxygen, nitro oxygens, hydroxyl oxygen, piperidine nitrogen)
The presence of hydrogen bond donors and acceptors can aid in solvation by water. However, the influence of the lipophilic aromatic and piperidine rings likely dominates, leading to overall poor water solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my 1-(4-nitrobenzoyl)piperidin-4-ol not dissolving in water?
The structure of 1-(4-nitrobenzoyl)piperidin-4-ol contains a non-polar nitrophenyl group and a piperidine ring, which contribute to its moderate lipophilicity (fat-solubility). These structural features outweigh the solubilizing effects of the polar hydroxyl and nitro groups, leading to poor intrinsic solubility in water. For a molecule to dissolve, the energy released from solvating the molecule must be greater than the energy required to break apart its crystal lattice. For lipophilic compounds in water, this is often not the case.
Q2: I'm observing precipitation when adding my stock solution to an aqueous buffer. What is happening?
This is a common issue when a compound is dissolved in a strong organic solvent (like DMSO) and then diluted into an aqueous buffer where its solubility is much lower. If the final concentration in the aqueous solution exceeds the compound's solubility limit, it will precipitate out. This can be mitigated by using a lower final concentration, employing a co-solvent system, or adjusting the pH of the aqueous buffer.
Q3: What organic solvents can I use to prepare a stock solution?
To create a concentrated stock solution, it is recommended to use a polar, aprotic solvent. Good starting choices include:
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
Ethanol
It is crucial to determine the solubility in your chosen solvent to establish the maximum practical stock concentration. Always use anhydrous solvents to prevent the introduction of water, which could lower the solubility of the compound in the stock solution.
Q4: How can I increase the aqueous solubility of 1-(4-nitrobenzoyl)piperidin-4-ol for my experiments?
Several techniques can be employed to enhance the aqueous solubility of this compound.[3] The most common and effective methods are detailed in the Troubleshooting Guide below and include:
pH Adjustment: Leveraging the basicity of the piperidine nitrogen.
Co-solvency: Using a water-miscible organic solvent in your aqueous buffer.
Use of Surfactants: Employing non-ionic surfactants to form micelles.
Q5: Is 1-(4-nitrobenzoyl)piperidin-4-ol stable in aqueous solutions?
The stability of the compound in your experimental media should be empirically determined. The amide bond could be susceptible to hydrolysis under strongly acidic or basic conditions, especially over extended periods or at elevated temperatures. It is recommended to prepare fresh aqueous solutions for each experiment and to conduct stability studies if the solution is to be stored.
Troubleshooting Guide for Solubility Issues
This section provides a systematic approach to overcoming the solubility challenges of 1-(4-nitrobenzoyl)piperidin-4-ol.
Workflow for Solubilization
The following diagram outlines the decision-making process for solubilizing 1-(4-nitrobenzoyl)piperidin-4-ol.
Caption: Decision workflow for solubilizing 1-(4-nitrobenzoyl)piperidin-4-ol.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the initial step of dissolving the compound in an organic solvent.
Weighing: Accurately weigh the desired amount of 1-(4-nitrobenzoyl)piperidin-4-ol powder in a suitable vial.
Solvent Addition: Add a small volume of your chosen organic solvent (e.g., DMSO) to the vial.
Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. If it does not dissolve, add more solvent incrementally until a clear solution is obtained.
Calculation: Calculate the final concentration of your stock solution.
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container to prevent moisture absorption.
Protocol 2: Improving Aqueous Solubility via pH Adjustment
This is often the most effective method for this compound due to the basic piperidine nitrogen.
Buffer Selection: Choose a buffer system appropriate for your experiment with a pH below the predicted pKa of the piperidine nitrogen (e.g., a buffer with a pH of 7.4 or lower).
Dilution: While vortexing the aqueous buffer, slowly add the required volume of your organic stock solution drop by drop.
pH Check and Adjustment: If precipitation occurs, check the pH of the final solution. If it is too high, you can adjust it downwards by adding small amounts of dilute HCl (e.g., 0.1 M) until the solution clears. The protonation of the piperidine nitrogen will form a more soluble salt.
Final Concentration: Ensure the final concentration of the organic solvent from your stock solution is compatible with your experimental system (typically ≤1% v/v).
Troubleshooting Logic for pH Adjustment
Caption: Workflow for troubleshooting solubility using pH adjustment.
Protocol 3: Improving Aqueous Solubility via Co-solvency
If pH adjustment is not sufficient or not compatible with your experiment, a co-solvent system can be used.
Co-solvent Selection: Choose a water-miscible organic solvent that is compatible with your assay. Examples include ethanol, propylene glycol, or PEG-400.
Buffer Preparation: Prepare your aqueous buffer containing a certain percentage of the co-solvent (e.g., 5-10% ethanol).
Dilution: Slowly add your concentrated organic stock solution to the co-solvent-containing buffer while vortexing.
Observation: Observe for any precipitation. The presence of the co-solvent increases the solubilizing capacity of the aqueous phase for lipophilic compounds.
Control Experiment: It is critical to run a vehicle control experiment containing the same concentration of the co-solvent to account for any effects on your assay.
References
FooDB. Showing Compound 4-Nitrophenol (FDB022503). Available from: [Link]
ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Available from: [Link]
PubChem. 1-(4-Nitrobenzyl)piperidine. Available from: [Link]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1-(4-nitrobenzoyl)piperidin-4-ol
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(4-nitr...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(4-nitrobenzoyl)piperidin-4-ol, a compound of interest in medicinal chemistry. Beyond a simple spectral interpretation, we will delve into the conformational dynamics of the piperidine ring, the electronic effects of the nitrobenzoyl group, and compare the insights gained from ¹H NMR with those from complementary analytical techniques. This comprehensive approach is designed to equip you with the expertise to confidently analyze similar molecular scaffolds.
The Pivotal Role of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone technique in organic chemistry for its ability to provide a detailed "fingerprint" of a molecule's hydrogen framework. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and coupling constants, we can deduce the connectivity and spatial relationships of protons within a molecule. For a molecule like 1-(4-nitrobenzoyl)piperidin-4-ol, with its distinct aromatic and aliphatic regions, ¹H NMR is particularly revealing.
Predicted ¹H NMR Spectrum of 1-(4-nitrobenzoyl)piperidin-4-ol
While an experimental spectrum for this specific molecule is not publicly available, we can predict its key features with a high degree of confidence by analyzing data from structurally related compounds. The expected chemical shifts (δ) in a typical deuterated solvent like CDCl₃ are summarized in the table below.
Proton(s)
Predicted Chemical Shift (ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
Rationale for Prediction
H-Ar (ortho to NO₂)
~8.3
d
~8-9
Strong deshielding due to the electron-withdrawing nitro group.
H-Ar (meta to NO₂)
~7.6
d
~8-9
Less deshielding compared to ortho protons.
H-4
~4.0
m
-
Proton attached to the carbon bearing the hydroxyl group; its chemical shift is influenced by the electronegative oxygen.
H-2eq, H-6eq
~4.5
m
-
Equatorial protons on carbons adjacent to the nitrogen are significantly deshielded by the amide carbonyl group.
H-2ax, H-6ax
~3.5
m
-
Axial protons on carbons adjacent to the nitrogen are also deshielded, but generally to a lesser extent than their equatorial counterparts.
H-3eq, H-5eq
~2.0
m
-
Equatorial protons adjacent to the CH-OH group.
H-3ax, H-5ax
~1.7
m
-
Axial protons adjacent to the CH-OH group.
OH
Variable
br s
-
The chemical shift is concentration and solvent-dependent; will likely appear as a broad singlet.
In-Depth ¹H NMR Spectrum Analysis
The Aromatic Region: A Tale of Electronic Effects
The 4-nitrobenzoyl moiety presents a classic AA'BB' spin system, which often appears as two distinct doublets in the aromatic region of the ¹H NMR spectrum.
Protons Ortho to the Nitro Group (H-Ar): The strongly electron-withdrawing nitro group (NO₂) significantly deshields the ortho protons through both inductive and resonance effects. This will cause their signal to appear at a characteristically downfield chemical shift, predicted to be around 8.3 ppm .
Protons Meta to the Nitro Group (H-Ar): The protons meta to the nitro group will be less affected by its electron-withdrawing nature and are expected to resonate at a slightly more upfield position, around 7.6 ppm .
The coupling between these adjacent aromatic protons will result in two doublets, each with a typical ortho coupling constant (³J) of approximately 8-9 Hz.
The Piperidine Ring: A Dynamic Conformer
The piperidine ring of 1-(4-nitrobenzoyl)piperidin-4-ol exists in a dynamic equilibrium of chair conformations. The presence of the bulky 4-nitrobenzoyl group on the nitrogen atom introduces significant conformational considerations.
Caption: Conformational dynamics of the piperidine ring in 1-(4-nitrobenzoyl)piperidin-4-ol.
Protons at C-2 and C-6: These protons are adjacent to the nitrogen atom and are strongly influenced by the amide bond. Due to the partial double bond character of the C-N amide bond, rotation is restricted, leading to distinct magnetic environments for the axial and equatorial protons at these positions. The equatorial protons (H-2eq, H-6eq) are expected to be more deshielded and appear further downfield (around 4.5 ppm) compared to the axial protons (H-2ax, H-6ax) at around 3.5 ppm. The multiplicity of these signals will be complex due to coupling with each other and with the protons at C-3 and C-5.
Proton at C-4: The methine proton (H-4) attached to the carbon bearing the hydroxyl group is expected to appear as a multiplet around 4.0 ppm . Its chemical shift is influenced by the electronegativity of the oxygen atom. The multiplicity will arise from coupling to the four neighboring protons at C-3 and C-5.
Protons at C-3 and C-5: These methylene protons will appear as complex multiplets in the more upfield region of the spectrum, typically between 1.7 and 2.0 ppm . The axial and equatorial protons will have different chemical shifts and coupling constants.
The Power of Coupling Constants: Deciphering Stereochemistry
The vicinal coupling constants (³J) between protons on adjacent carbons in the piperidine ring are invaluable for determining the ring's conformation. According to the Karplus equation , the magnitude of ³J is dependent on the dihedral angle between the coupled protons.
Large coupling constants (³J ≈ 10-13 Hz) are indicative of an axial-axial relationship (dihedral angle of ~180°).
Small coupling constants (³J ≈ 2-5 Hz) suggest an axial-equatorial or equatorial-equatorial relationship (dihedral angles of ~60°).
A detailed analysis of the coupling patterns of the piperidine protons would allow for the determination of the predominant chair conformation and the orientation of the hydroxyl group.
A Multi-faceted Approach: Comparison with Other Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive structural characterization relies on a combination of analytical methods.
Technique
Predicted Key Features for 1-(4-nitrobenzoyl)piperidin-4-ol
Comparison with ¹H NMR
¹³C NMR
Aromatic Carbons: ~124 ppm (C-meta to NO₂), ~130 ppm (C-ortho to NO₂), ~145 ppm (C-ipso to NO₂), ~150 ppm (C-ipso to C=O). Carbonyl Carbon: ~168 ppm. Piperidine Carbons: ~40-45 ppm (C-2, C-6), ~30-35 ppm (C-3, C-5), ~65-70 ppm (C-4).
Provides the number of unique carbon environments and their electronic nature, complementing the proton framework information from ¹H NMR.
Mass Spectrometry (MS)
[M+H]⁺: Expected around m/z 251.11. Fragmentation: Characteristic losses of the nitro group (NO₂), the 4-nitrobenzoyl group, and water (H₂O) from the piperidinol ring.
Confirms the molecular weight and provides information about the connectivity of the molecule through fragmentation patterns.
Infrared (IR) Spectroscopy
O-H stretch: Broad band around 3300-3500 cm⁻¹. C=O stretch (amide): Strong absorption around 1630-1650 cm⁻¹. N-O stretch (nitro): Strong absorptions around 1520 cm⁻¹ and 1350 cm⁻¹. C-H stretches (aromatic and aliphatic): Around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.
Identifies the presence of key functional groups (hydroxyl, amide, nitro), corroborating the structural features deduced from NMR.
Experimental Protocols
¹H NMR Sample Preparation and Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Caption: A typical workflow for acquiring a ¹H NMR spectrum.
Conclusion: A Synergistic Approach to Structural Confidence
The analysis of the ¹H NMR spectrum of 1-(4-nitrobenzoyl)piperidin-4-ol, even when based on predicted data, showcases the power of this technique in modern chemical research. By combining the interpretation of chemical shifts, coupling constants, and conformational analysis with data from other spectroscopic methods, we can achieve a high level of confidence in the structural assignment of complex molecules. This guide serves as a framework for a rigorous and comprehensive approach to spectroscopic analysis, empowering researchers to tackle their own structural challenges with expertise and precision.
References
PubChem. Piperidin-4-ol. National Center for Biotechnology Information. [Link][1]
Moi, D., et al. (2018). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2843-2848.
University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link][2]
HPLC retention time of 1-(4-nitrobenzoyl)piperidin-4-ol vs impurities
Executive Summary: The Separation Challenge The analysis of 1-(4-nitrobenzoyl)piperidin-4-ol (hereafter Target ) presents a classic chromatographic challenge: separating a moderately polar amide from highly polar startin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Separation Challenge
The analysis of 1-(4-nitrobenzoyl)piperidin-4-ol (hereafter Target ) presents a classic chromatographic challenge: separating a moderately polar amide from highly polar starting materials (amines), acidic byproducts, and hydrophobic side-reaction impurities.
This guide moves beyond generic protocols to provide a logic-driven method development strategy. By understanding the physicochemical "personality" of the target versus its impurities, we define a Reversed-Phase HPLC (RP-HPLC) system that guarantees resolution.[1]
The Chemical Context
The Target is typically synthesized via the N-acylation of 4-hydroxypiperidine with 4-nitrobenzoyl chloride. This pathway dictates the impurity profile:
Compound
Role
Polarity (LogP)
pKa
Elution Behavior
4-Hydroxypiperidine
Starting Material
-0.3 (Hydrophilic)
~11 (Base)
Elutes at Void Volume ()
4-Nitrobenzoic Acid
Hydrolysis Impurity
~1.9 (Ionizable)
~3.4 (Acid)
pH-Dependent (Early/Mid)
Target
Product
~1.2 (Moderate)
Neutral (Amide)
Mid-Elution
Bis-ester Impurity
Side Product
> 3.0 (Hydrophobic)
Neutral
Late Elution
Impurity Origin & Profiling (Pathway Analysis)
To control retention times, we must first map where the peaks come from. The following diagram illustrates the synthesis pathway and the origin of critical impurities.
Figure 1: Synthesis pathway showing the origin of polar (Acid) and hydrophobic (Bis-ester) impurities.
Recommended HPLC Method Protocol
This protocol uses an Acidic Mobile Phase strategy.
Why Acidic? It suppresses the ionization of 4-nitrobenzoic acid (pKa ~3.4), keeping it in its neutral, retained form to prevent peak tailing. It also ensures 4-hydroxypiperidine is fully protonated, forcing it to elute early and sharply.
Chromatographic Conditions
Parameter
Setting
Rationale
Column
C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm
Standard hydrophobicity for separating the amide from the acid.
A Comparative Guide to the UV-Vis Absorption Maxima of Nitrobenzoyl Piperidine Derivatives
This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of nitrobenzoyl piperidine derivatives. Designed for researchers, scientists, and professionals in drug developm...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of nitrobenzoyl piperidine derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of their spectroscopic properties. In the absence of extensive experimental data in publicly accessible literature, this guide uniquely combines established spectroscopic principles with modern computational chemistry workflows to predict and compare the absorption maxima (λmax) of ortho-, meta-, and para-nitrobenzoyl piperidine.
Introduction to UV-Vis Spectroscopy of Nitroaromatic Compounds
Ultraviolet-visible (UV-Vis) spectroscopy is a powerful analytical technique that measures the absorption of UV or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For organic molecules, the most significant electronic transitions are typically π → π* and n → π*.
Nitroaromatic compounds, including nitrobenzoyl piperidine derivatives, exhibit characteristic UV-Vis absorption bands due to the presence of the nitro group (-NO2) and the aromatic benzene ring. The key chromophores are the phenyl ring and the nitro group, which contains non-bonding electrons (n) and π-electron systems. The interaction between these systems gives rise to distinct absorption patterns. The position of the nitro group on the benzoyl moiety (ortho, meta, or para) significantly influences the electronic distribution and, consequently, the λmax.
Predicted UV-Vis Absorption Maxima of Nitrobenzoyl Piperidine Isomers
Due to a lack of readily available experimental data, the following UV-Vis absorption maxima are predicted based on Time-Dependent Density Functional Theory (TD-DFT) calculations, a reliable method for estimating the electronic spectra of organic molecules. These predictions are further informed by experimental data from structurally similar compounds, such as nitrobenzaldehydes and nitrophenols.[1][2]
Compound
Isomer
Predicted λmax (nm)
Predicted Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
Predominant Electronic Transition
1-(2-Nitrobenzoyl)piperidine
Ortho
~250-260
~8,000 - 12,000
π → π
~330-350 (shoulder)
~100 - 500
n → π
1-(3-Nitrobenzoyl)piperidine
Meta
~240-250
~9,000 - 13,000
π → π
~320-340 (shoulder)
~100 - 400
n → π
1-(4-Nitrobenzoyl)piperidine
Para
~265-280
~10,000 - 15,000
π → π* (Intramolecular Charge Transfer)
Note: These values are estimations and can be influenced by the solvent used for analysis. The molar absorptivity values for the n → π* transitions are significantly lower than for the π → π* transitions.[1]
Factors Influencing Absorption Maxima
Positional Isomerism
The position of the nitro group on the benzoyl ring is a critical determinant of the UV-Vis absorption spectrum.
Ortho (2-Nitro) and Para (4-Nitro) Isomers: In these isomers, the nitro group is in conjugation with the carbonyl group of the amide linkage through the benzene ring. This extended conjugation, particularly in the para isomer, facilitates intramolecular charge transfer (ICT) from the piperidine nitrogen (donor) to the nitro group (acceptor). This ICT character lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the π → π* transition to a longer wavelength compared to the meta isomer.
Meta (3-Nitro) Isomer: In the meta position, the nitro group is not in direct conjugation with the carbonyl group. As a result, the extent of electronic communication between the donor and acceptor groups is diminished. This leads to a higher energy transition and a hypsochromic (blue) shift of the primary absorption band to a shorter wavelength compared to the ortho and para isomers.
Caption: Influence of nitro group position on λmax.
Solvent Effects
The polarity of the solvent can significantly impact the UV-Vis spectrum of nitroaromatic compounds.[3][4]
π → π* Transitions: In polar solvents, the excited state, which is generally more polar than the ground state, is stabilized to a greater extent. This reduces the energy of the transition, leading to a bathochromic (red) shift.
n → π* Transitions: The ground state is stabilized by hydrogen bonding in protic solvents, increasing the energy gap for the transition. This results in a hypsochromic (blue) shift.
Experimental and Computational Protocols
Synthesis of Nitrobenzoyl Piperidine Derivatives
A general and reliable method for the synthesis of N-aroylpiperidines is the Schotten-Baumann reaction. This involves the acylation of piperidine with the corresponding nitrobenzoyl chloride in the presence of a base.
Caption: General workflow for the synthesis of nitrobenzoyl piperidine derivatives.
Step-by-Step Protocol:
Dissolution: In a round-bottom flask, dissolve piperidine (1.0 eq) and a base such as triethylamine (1.2 eq) or aqueous sodium hydroxide (2 M) in a suitable solvent like dichloromethane (DCM) or a biphasic system with water.
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
Acylation: Slowly add a solution of the respective nitrobenzoyl chloride (1.1 eq) in the same solvent to the cooled piperidine solution with vigorous stirring.
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours until completion, which can be monitored by thin-layer chromatography (TLC).
Work-up: If using an aqueous base, separate the organic layer. If using an organic base, wash the reaction mixture with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the pure nitrobenzoyl piperidine derivative.
UV-Vis Spectroscopic Analysis
Instrumentation:
A dual-beam UV-Vis spectrophotometer with a wavelength range of 200-800 nm is required.[5]
Sample Preparation:
Solvent Selection: Choose a spectroscopic grade solvent that is transparent in the region of interest (typically >220 nm). Common solvents include ethanol, methanol, acetonitrile, and cyclohexane. The choice of solvent can influence the λmax.[3][6]
Stock Solution: Accurately weigh a small amount of the purified nitrobenzoyl piperidine derivative and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mM).
Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that result in an absorbance reading between 0.1 and 1.0 for optimal accuracy.
Measurement Procedure:
Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the reference beam of the spectrophotometer. Place an identical cuvette with the same solvent in the sample beam and record a baseline spectrum.
Sample Measurement: Replace the solvent in the sample cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding absorbance value. The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Computational Protocol for Predicting UV-Vis Spectra
For predicting the UV-Vis spectra, Time-Dependent Density Functional Theory (TD-DFT) is a widely used and accurate computational method.
Caption: Workflow for computational prediction of UV-Vis spectra using TD-DFT.
Step-by-Step Protocol:
Structure Building: Construct the 3D structures of the ortho-, meta-, and para-nitrobenzoyl piperidine isomers using a molecular modeling software.
Ground State Optimization: Perform a geometry optimization of the ground state of each molecule using a suitable Density Functional Theory (DFT) functional and basis set (e.g., B3LYP/6-31G(d)).
Frequency Calculation: Conduct a frequency calculation at the same level of theory to ensure that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Excited State Calculation: Perform a TD-DFT calculation on the optimized geometry to calculate the vertical excitation energies and oscillator strengths for a number of excited states (e.g., the first 10-20 singlet states). A larger basis set is often preferred for excited state calculations (e.g., 6-311+G(d,p)).
Solvent Effects: To better mimic experimental conditions, include an implicit solvent model, such as the Polarizable Continuum Model (PCM), in the TD-DFT calculation, specifying the solvent used in experimental measurements.
Spectrum Generation: The output of the TD-DFT calculation will provide the wavelengths of electronic transitions and their corresponding oscillator strengths. The transition with the highest oscillator strength in the relevant spectral region corresponds to the predicted λmax. This data can be used to plot a theoretical UV-Vis spectrum.
Conclusion
This guide provides a comprehensive framework for understanding and predicting the UV-Vis absorption maxima of nitrobenzoyl piperidine derivatives. The position of the nitro substituent is the primary determinant of the λmax, with para- and ortho-isomers exhibiting red-shifted absorption bands compared to the meta-isomer due to enhanced electronic conjugation and intramolecular charge transfer. While experimental data is sparse, modern computational methods like TD-DFT offer a powerful and reliable means to predict and compare these spectroscopic properties. The detailed protocols for synthesis, experimental analysis, and computational prediction provided herein serve as a valuable resource for researchers in medicinal chemistry and drug development.
References
Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. (2021). Science Publishing Group. [Link]
Modiri, M., & Shah, A. D. (2021). 2-nitrobenzaldehyde molar absorptivity (ε λ ) values from 300 to 400 nm. ResearchGate. [Link]
Leyva, V., Corral, I., Schmierer, T., Gilch, P., & González, L. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(10), 4472-4480. [Link]
Influence of solvent on the electronic structure and the photochemistry of nitrophenols. (2023). Environmental Science: Atmospheres. [Link]
Experimental UV-vis optical absorption spectra of studied compounds as well as experimental PL spectrum of NBD-Morph. ResearchGate. [Link]
Solvent Effects in UV-Vis Spectroscopy. Scribd. [Link]
Leyva, V., Corral, I., Schmierer, T., Gilch, P., & González, L. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(10), 4472-4480. [Link]
(A) UV-vis spectra of piperidine (0.04 M) with 1 in [Bmim]PF 6. ResearchGate. [Link]
Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021). MDPI. [Link]
Influence of solvent on the electronic structure and the photochemistry of nitrophenols. RSC Publishing. [Link]
Personal protective equipment for handling 1-(4-nitrobenzoyl)piperidin-4-ol
Topic: Personal protective equipment for handling 1-(4-nitrobenzoyl)piperidin-4-ol Audience: Researchers, scientists, and drug development professionals. Executive Summary & Chemical Profile 1-(4-nitrobenzoyl)piperidin-4...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal protective equipment for handling 1-(4-nitrobenzoyl)piperidin-4-ol
Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Chemical Profile
1-(4-nitrobenzoyl)piperidin-4-ol is a bifunctional pharmacophore intermediate used frequently in the synthesis of antifungal agents, GPCR ligands, and protease inhibitors. Structurally, it combines a nitro-aromatic moiety (potential sensitizer/energetic) with a 4-hydroxypiperidine core (polar, hydrogen-bonding capability).
While often stable under ambient conditions, the nitro group introduces specific risks regarding reducibility and thermal stability, while the piperidine scaffold presents irritation hazards. This guide provides a self-validating safety protocol for its handling, storage, and disposal.
Property
Specification
Operational Implication
Physical State
Solid (Powder/Crystalline)
High risk of dust generation; inhalation hazard.[1]
Why this specific gear?
The primary route of exposure is inhalation of dust during weighing and dermal absorption of solutions. Nitro-aromatics can be transdermally absorbed and may act as sensitizers.
Personal Protective Equipment (PPE) Specifications
Zone
PPE Requirement
Technical Specification
Scientific Rationale
Hand Protection
Double Gloving (Recommended)
Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or Laminate
Nitro compounds can permeate thin nitrile over time. Double gloving provides a "breakthrough" buffer during extended handling.
Respiratory
Engineering Control
Fume Hood (Face Velocity: 80–100 fpm)
Prevents inhalation of fine particulates. If hood is unavailable, use N95/P100 respirator.
Eye/Face
Safety Glasses
ANSI Z87.1 (Side shields)
Protects against projectile crystals or splashes. Goggles required if dissolving large quantities.
Body
Lab Coat
Cotton/Poly blend (Snap closures)
Prevents accumulation on street clothes. Synthetic fibers can build static charge (ignition risk for fine organic dusts).
Operational Protocol: Safe Handling Workflow
Phase 1: Weighing & Transfer (Solid State)
Static Control: Use an antistatic gun or bar if the environment is dry (<30% RH) to prevent powder scattering.
Containment: Weigh inside a fume hood. If the balance is outside, use a secondary containment tray and a balance enclosure.
Technique: Do not pour from the stock bottle. Use a disposable spatula to transfer small amounts to avoid cross-contamination.
Phase 2: Reaction Setup (Solution State)
Solvent Choice: Dissolve in DMSO or DCM.
Note: The dissolution is generally endothermic.
Reagent Addition: If performing a reduction of the nitro group (e.g., to an aniline), add the reducing agent slowly at 0°C. The reaction is exothermic and can runaway if the nitro group reduces too rapidly [1].
Phase 3: Storage
Conditions: Store at 2–8°C (Refrigerated).
Atmosphere: Keep under inert gas (Argon/Nitrogen) if storing for >1 month to prevent oxidative degradation of the alcohol or hydrolysis of the amide bond.
Container: Amber glass vial with a PTFE-lined cap.
Emergency Response & Spill Management
Core Logic: Do not create dust. Do not use water initially (spreads the chemical).
Figure 1: Decision logic for spill containment. Prioritizes dust suppression for solids and absorption for liquids.
Disposal & Waste Management
Disposal must align with the chemical's nitrogen content and potential environmental toxicity.
Segregation: Do NOT mix with strong oxidizers (e.g., nitric acid waste) or strong reducers. Segregate into "Organic Solid" or "Non-Halogenated Organic Solvent" streams.
Labeling: Clearly mark as "Contains Nitro-Aromatics."
Destruction Method:
Primary: High-temperature incineration (>1000°C) with scrubber systems is the only validated method to fully mineralize the nitro-aromatic core and prevent the release of toxic nitrogen oxides (NOx) [2].
Prohibited: Do not dispose of down the drain. The compound is likely toxic to aquatic life (Category 3/2) due to the nitrobenzene moiety.
References
Thermo Fisher Scientific. (2023). Safety Data Sheet: Piperidine Derivatives and Handling. Retrieved from
BenchChem. (2025). Proper Disposal of Nitro-Aromatic Compounds: A Guide for Laboratory Professionals. Retrieved from
PubChem. (2025).[2] Compound Summary: 1-(4-nitrobenzoyl)piperidin-4-one (Analogous Structure). Retrieved from